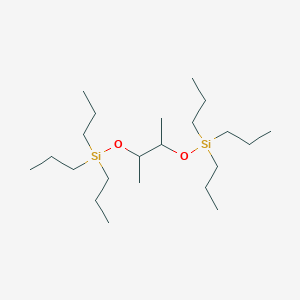
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is a chemical compound with a unique structure that includes silicon and oxygen atoms within its molecular framework. This compound is characterized by its four propyl groups and two oxygen atoms, which are integrated into a twelve-carbon chain. The presence of silicon atoms in the structure makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane typically involves the use of organosilicon precursors. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Common synthetic routes may include the hydrosilylation of alkenes or the use of Grignard reagents to introduce the propyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors may be advantageous for maintaining consistent quality and yield. Additionally, purification steps such as distillation or chromatography would be necessary to isolate the desired product.
化学反应分析
Types of Reactions
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the silicon-oxygen framework.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
科学研究应用
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organosilicon compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane involves its interaction with molecular targets through its silicon-oxygen framework. This interaction can influence various pathways, including catalytic processes and molecular recognition events. The specific pathways involved depend on the context of its application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Another organosilicon compound with a similar silicon-oxygen framework but different substituents.
Octamethylcyclotetrasiloxane: A cyclic organosilicon compound used in the production of silicone polymers.
Uniqueness
6,7-Dimethyl-4,4,9,9-tetrapropyl-5,8-dioxa-4,9-disiladodecane is unique due to its specific combination of propyl groups and silicon-oxygen framework. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
18754-72-8 |
|---|---|
分子式 |
C22H50O2Si2 |
分子量 |
402.8 g/mol |
IUPAC 名称 |
tripropyl(3-tripropylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C22H50O2Si2/c1-9-15-25(16-10-2,17-11-3)23-21(7)22(8)24-26(18-12-4,19-13-5)20-14-6/h21-22H,9-20H2,1-8H3 |
InChI 键 |
JDFKCPMFGXTUTN-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si](CCC)(CCC)OC(C)C(C)O[Si](CCC)(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
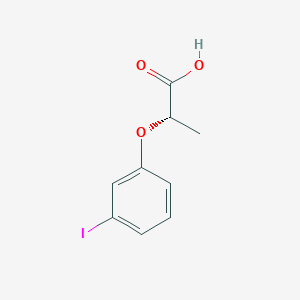
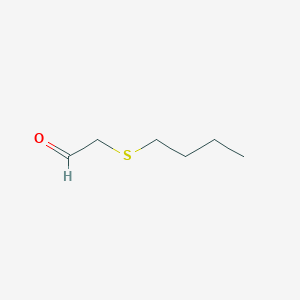
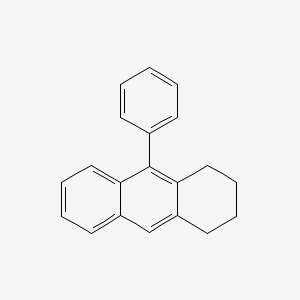
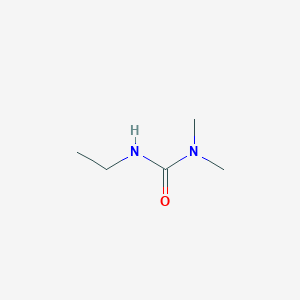
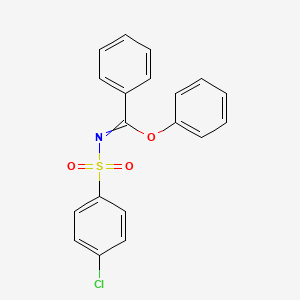
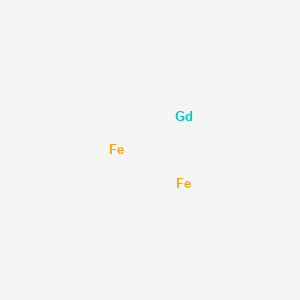

silane](/img/structure/B14719157.png)
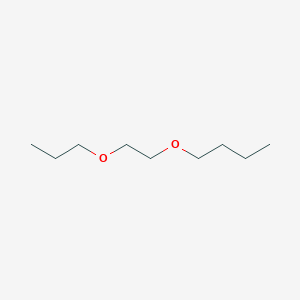
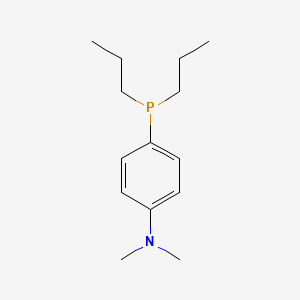
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

